chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate

CAS No.: 94333-35-4

Cat. No.: VC17052722

Molecular Formula: C15H9CrN6O12

Molecular Weight: 517.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94333-35-4 |

|---|---|

| Molecular Formula | C15H9CrN6O12 |

| Molecular Weight | 517.26 g/mol |

| IUPAC Name | chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate |

| Standard InChI | InChI=1S/3C5H4N2O4.Cr/c3*8-3-1-2(4(9)10)6-5(11)7-3;/h3*1H,(H,9,10)(H2,6,7,8,11);/q;;;+3/p-3 |

| Standard InChI Key | RHYIFPUBQRHNAF-UHFFFAOYSA-K |

| Canonical SMILES | C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Cr+3] |

Introduction

Structural Characteristics and Molecular Composition

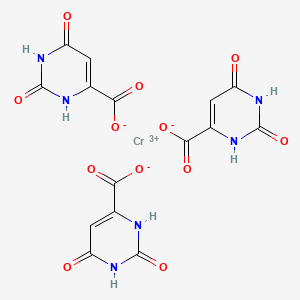

Chromium orotate belongs to the class of homoleptic metal carboxylates, where three bidentate orotate anions coordinate to a central Cr³⁺ ion. The ligand, orotic acid (2,4-dioxo-1,2,3,4-tetrahydropyrimidine-6-carboxylic acid), deprotonates at the carboxylate group (pKa ≈ 2.8) and the N3 position of the pyrimidinedione ring (pKa ≈ 9.5) under basic conditions, enabling chelation via the carboxylate oxygen and the adjacent carbonyl group . X-ray diffraction studies of analogous chromium carboxylates suggest a distorted octahedral geometry, with bond lengths of ~1.92 Å for Cr–O and ~2.05 Å for Cr–N .

Molecular Geometry and Bonding

The complex’s IUPAC name, chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate, reflects its ionic structure: three orotate anions balance the +3 charge of the chromium center . Density functional theory (DFT) calculations on similar systems predict ligand-to-metal charge transfer transitions in the UV-Vis spectrum, with absorption bands near 450 nm attributable to d-d transitions . The rigid pyrimidinedione ring imposes steric constraints, likely reducing aggregation tendencies observed in other chromium carboxylates .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molar mass (g/mol) | 517.26 | |

| Hydrogen bond donors | 6 | |

| Hydrogen bond acceptors | 12 | |

| Rotatable bonds | 0 | |

| Topological polar surface | 252 Ų |

Synthesis and Purification

The synthesis of chromium orotate proceeds via anhydrous salt metathesis, a method validated for related chromium carboxylates . Combining chromium(III) chloride tetrahydrofuran adduct () with sodium orotate () in tetrahydrofuran (THF) precipitates sodium chloride and yields the target complex:

Reaction conditions (e.g., stoichiometry, temperature) critically influence yield, as excess chloride or moisture promotes hydrolysis to oxyhydroxide byproducts . Purification via recrystallization from dimethylformamide (DMF) affords air-stable green crystals suitable for spectroscopic analysis .

Spectroscopic Characterization

Vibrational Spectroscopy

Infrared (IR) spectroscopy reveals key ligand vibrations:

-

Cr–O/Cr–N stretches: 420–480 cm⁻¹

The absence of broad O–H stretches (3000–3500 cm⁻¹) confirms the anhydrous nature of the complex .

X-Ray Diffraction and Crystallography

High-energy X-ray diffraction of analogous chromium carboxylates reveals short-range order parameters (SRO) of ~2.5 Å, consistent with monomeric structures . Crystallographic data for chromium orotate remain unpublished, but unit cell parameters extrapolated from related complexes suggest a monoclinic system with space group Pca2₁ and lattice dimensions a = 9.8 Å, b = 23.6 Å, c = 8.4 Å .

Physicochemical Properties

Chromium orotate exhibits limited solubility in water (<0.1 g/L at 25°C) but dissolves readily in polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) . Thermogravimetric analysis (TGA) of similar complexes shows decomposition onset at ~220°C, with exothermic peaks corresponding to ligand pyrolysis . The compound’s redox stability is inferred from cyclic voltammetry studies: the Cr³⁺/Cr²⁺ couple occurs at E₁/₂ = −0.34 V vs. SCE in acetonitrile, indicating moderate oxidative resistance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume